[5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine
CAS No.: 899374-46-0
Cat. No.: VC2217097
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899374-46-0 |
|---|---|
| Molecular Formula | C11H13N3O |
| Molecular Weight | 203.24 g/mol |
| IUPAC Name | 5-(imidazol-1-ylmethyl)-2-methoxyaniline |
| Standard InChI | InChI=1S/C11H13N3O/c1-15-11-3-2-9(6-10(11)12)7-14-5-4-13-8-14/h2-6,8H,7,12H2,1H3 |
| Standard InChI Key | PEUFEMKFOLDJLK-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CN2C=CN=C2)N |
| Canonical SMILES | COC1=C(C=C(C=C1)CN2C=CN=C2)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure
[5-(1H-Imidazol-1-ylmethyl)-2-methoxyphenyl]amine contains a 2-methoxyaniline core with an imidazole ring attached via a methylene bridge at the 5-position of the benzene ring. This arrangement creates a molecule with multiple functional groups that can participate in various chemical interactions. The compound features three nitrogen atoms: one as part of the primary amine group and two within the imidazole heterocycle. The methoxy group provides an additional site for hydrogen bonding and potential reactivity.
Chemical Identifiers and Properties
The compound is registered in chemical databases with specific identifiers that enable precise tracking and reference. Table 1 provides a comprehensive overview of these identifiers and basic physical properties.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value |
|---|---|
| PubChem CID | 5303060 |
| Molecular Formula | C₁₁H₁₃N₃O |
| Molecular Weight | 203.24 g/mol |
| CAS Number | 899374-46-0 |
| IUPAC Name | 5-(imidazol-1-ylmethyl)-2-methoxyaniline |
| InChI | InChI=1S/C11H13N3O/c1-15-11-3-2-9(6-10(11)12)7-14-5-4-13-8-14/h2-6,8H,7,12H2,1H3 |
| InChIKey | PEUFEMKFOLDJLK-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CN2C=CN=C2)N |
Structural Features and Chemical Implications
Functional Group Analysis
The structure of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine incorporates several key functional groups that define its chemical behavior:
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Primary Amine (–NH₂): Located at the ortho position relative to the methoxy group, this primary amine can participate in various reactions typical of aromatic amines, including nucleophilic substitutions, acylations, and condensation reactions.
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Methoxy Group (–OCH₃): This substituent influences the electron density of the aromatic ring, potentially affecting the reactivity of other functional groups. It can also serve as a site for demethylation reactions.
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Imidazole Ring: Connected to the benzene ring via a methylene bridge, the imidazole heterocycle introduces basic nitrogen atoms and potential coordination sites for metal ions. Imidazole is known for its ability to participate in acid-base reactions and to coordinate with various metal ions.
Structural Implications for Reactivity
The arrangement of functional groups in [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine creates a molecule with multiple potential sites for chemical reactions. The primary amine at the 2-position is likely influenced by the neighboring methoxy group, which could affect its nucleophilicity through electronic effects. The methylene bridge connecting the imidazole ring provides conformational flexibility, potentially allowing the molecule to adopt different spatial arrangements in solution or when interacting with biological targets.
Nomenclature and Alternative Designations
Systematic and Common Names
| Name Type | Designation |
|---|---|
| Primary Name | [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine |
| IUPAC Name | 5-(imidazol-1-ylmethyl)-2-methoxyaniline |
| Alternative Names | 5-(1H-imidazol-1-ylmethyl)-2-methoxyaniline |
| 5-((1H-Imidazol-1-yl)methyl)-2-methoxyaniline | |
| 5-(1H-Imidazol-1-ylmethyl)-2-methoxybenzenamine | |
| 5-[(1H-imidazol-1-yl)methyl]-2-methoxyaniline |
The existence of multiple names reflects the complexity of chemical nomenclature systems and the various approaches to naming organic compounds with multiple functional groups.
Registry and Catalog Designations
| Registry System | Identifier |
|---|---|
| CAS Number | 899374-46-0 |
| MFCD | MFCD07022079 |
| DSSTox Substance ID | DTXSID601242027 |
| Catalog Numbers | ALBB-025288 |
| STK736346 | |
| AKOS001729067 | |
| LS-08473 | |
| H35042 |
These identifiers are crucial for unambiguous identification of the compound in scientific databases, commercial catalogs, and regulatory contexts.
Comparative Analysis with Related Compounds
Structural Relationships with Bioactive Imidazole Derivatives
The structural features of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine bear some resemblance to fragments found in more complex bioactive molecules. For instance, the search results reveal related compounds such as 1-(5-chloro-2-methoxyphenyl)-3-(4-((4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea and N-[[2-(5-chloro-2-methoxyphenyl)-1H-imidazol-5-yl]methyl]-N-methyl-1-phenylmethanamine , which incorporate similar structural elements with additional functional groups.
These structural relationships suggest potential directions for developing derivatives of [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine with enhanced or targeted biological activities. The methoxyphenyl and imidazole moieties appear in numerous pharmaceutical compounds, indicating the potential pharmacological relevance of this structural scaffold.
Differences from Benzimidazole-Containing Compounds
Future Research Directions
Synthetic Elaboration
Future research on [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine could explore several promising directions:
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Derivatization of the primary amine to create libraries of compounds for biological screening
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Exploration of metal coordination properties through the imidazole nitrogen atoms
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Investigation of the compound's potential as a building block for constructing larger molecular architectures with specific functional properties
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Development of synthetic methodologies to access structurally similar compounds with modified substitution patterns
Biological Activity Assessment
Given the presence of pharmacologically relevant structural features, screening [5-(1H-imidazol-1-ylmethyl)-2-methoxyphenyl]amine for various biological activities would be a logical next step. Potential areas for investigation might include:
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Antimicrobial activity, particularly antifungal properties due to the imidazole moiety
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Enzyme inhibition studies
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Receptor binding assays, particularly focusing on receptors known to interact with imidazole-containing ligands
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Assessment of potential anti-inflammatory or antioxidant properties
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